molecular formula C8H9NO4 B12911575 3-(2-Cyano-5-oxotetrahydrofuran-2-yl)propanoic acid CAS No. 6307-16-0

3-(2-Cyano-5-oxotetrahydrofuran-2-yl)propanoic acid

Cat. No.: B12911575
CAS No.: 6307-16-0
M. Wt: 183.16 g/mol
InChI Key: JNBDCWUUYHASGX-UHFFFAOYSA-N
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Description

3-(2-Cyano-5-oxotetrahydrofuran-2-yl)propanoic acid is an organic compound with the molecular formula C8H9NO4. It contains a five-membered tetrahydrofuran ring, a cyano group, and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyano-5-oxotetrahydrofuran-2-yl)propanoic acid typically involves the reaction of a suitable precursor with cyano and carboxylic acid functional groups. One common method involves the cyclization of a precursor containing a nitrile and a carboxylic acid group under acidic or basic conditions to form the tetrahydrofuran ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyano-5-oxotetrahydrofuran-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-(2-Cyano-5-oxotetrahydrofuran-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in the study of biochemical pathways and as a potential inhibitor or activator of specific enzymes.

    Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Cyano-5-oxotetrahydrofuran-2-yl)propanoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biochemical pathways and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a cyano group and a carboxylic acid group on a tetrahydrofuran ring.

Properties

CAS No.

6307-16-0

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

3-(2-cyano-5-oxooxolan-2-yl)propanoic acid

InChI

InChI=1S/C8H9NO4/c9-5-8(3-1-6(10)11)4-2-7(12)13-8/h1-4H2,(H,10,11)

InChI Key

JNBDCWUUYHASGX-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1=O)(CCC(=O)O)C#N

Origin of Product

United States

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